molecular formula C22H16N6OS B2538920 (E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578733-50-3

(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2538920
CAS RN: 578733-50-3
M. Wt: 412.47
InChI Key: LOIFVLSMBWAXLA-ZMOGYAJESA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . They are also called 1,4-diazanapthalene, 1, 4-naphthyridine, etc .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry and further by the DFT and TDDFT study .


Physical And Chemical Properties Analysis

The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels in reported ambipolar materials .

Scientific Research Applications

Synthesis and Characterization

Quinoxalines, including compounds structurally related to (E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, demonstrate a range of pharmacological applications. The synthesis and characterization of these compounds, such as BAPQ, a quinoxaline derivative, have been extensively researched. The synthesized products are characterized using various techniques, including NMR, MS, IR, and X-ray techniques, highlighting their unique electronic and structural properties (Faizi et al., 2018).

Reactivity and Derivative Formation

Research into quinoxaline derivatives includes studies on their reactivity and potential for forming various chemical derivatives. For instance, the synthesis of different quinoxaline derivatives like 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline has been explored, demonstrating how these compounds undergo various electrophilic substitution reactions, leading to the formation of chemically diverse derivatives (Aleksandrov et al., 2020).

Polymerization and Material Applications

Quinoxaline derivatives have been used in the field of polymer science. For example, research into the free-radical-induced polymerization of certain quinoxaline-containing monomers has been conducted. These studies contribute to the development of new materials with potential high-temperature applications, showcasing the versatility of quinoxaline derivatives in material science (Baek et al., 2003).

Antimycobacterial Activity

The antimycobacterial properties of pyrrolo[1,2-a]quinoxaline derivatives have been investigated. Compounds synthesized from nitroaniline or 1,2-phenylenediamine have shown significant activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents (Guillon et al., 2004).

Optical Properties and Fluorescence

Studies on the optical properties of pyrrolo[2,3-b]quinoxaline derivatives have revealed interesting features like aggregation-induced emission enhancement (AIEE) and their behavior in different states (solid and solution). This research provides insights into the fluorescence properties of these compounds, which can be crucial for various applications in material science and bioimaging (Goszczycki et al., 2017).

Mechanism of Action

The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units, which induces blue to yellow emission in both the solution and the neat solid film .

Future Directions

Quinoxaline derivatives have shown potential in various fields, including electronics, photonics, and energy conversion . They have been utilized in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), organic-light emitting diodes (OLEDs) and other organic electronic technologies . Ongoing research efforts are aimed at enhancing their performance and addressing key challenges in various applications .

properties

IUPAC Name

2-amino-N-phenyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c23-20-18(22(29)25-14-7-2-1-3-8-14)19-21(27-17-11-5-4-10-16(17)26-19)28(20)24-13-15-9-6-12-30-15/h1-13H,23H2,(H,25,29)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFVLSMBWAXLA-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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